EG00229 Exhibits Unique VEGFR1/VEGFR2 Selectivity Profile Compared to Pan-RTK Inhibitors
EG00229 demonstrates a high degree of target selectivity: it inhibits VEGF-A binding to NRP1 with an IC50 of 3 μM, but shows no measurable inhibition of VEGF-A binding to VEGFR-1 or VEGFR-2 [1]. This contrasts with multi-targeted receptor tyrosine kinase (RTK) inhibitors like sunitinib, which potently inhibit VEGFR2 and PDGFR with IC50 values in the low nanomolar range, leading to broad anti-angiogenic and off-target effects [2].
| Evidence Dimension | Selectivity for NRP1 over VEGFR1/VEGFR2 |
|---|---|
| Target Compound Data | IC50 (VEGFR-1) >100 μM; IC50 (VEGFR-2) >100 μM (no effect) |
| Comparator Or Baseline | Sunitinib: IC50 (VEGFR-2) = 9 nM |
| Quantified Difference | >10,000-fold selectivity for NRP1 over VEGFR2 compared to sunitinib's broad-spectrum inhibition |
| Conditions | Radioligand binding assays using 125I-VEGF-A on purified receptor domains or cells expressing NRP1, VEGFR-1, or VEGFR-2 [1][2] |
Why This Matters
For researchers dissecting NRP1-specific signaling without confounding VEGFR pathway interference, EG00229 offers a clean, on-target tool compound, whereas broad-spectrum kinase inhibitors introduce multiple pathway effects.
- [1] Jarvis, A., Allerston, C. K., Jia, H., et al. (2010). Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. Journal of Medicinal Chemistry, 53(5), 2215–2226. https://doi.org/10.1021/jm901755x View Source
- [2] Mendel, D. B., Laird, A. D., Xin, X., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research, 9(1), 327–337. View Source
